molecular formula C23H22F3N3O2 B15215612 2-(2-Morpholinoethyl)-6-phenyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone CAS No. 23348-47-2

2-(2-Morpholinoethyl)-6-phenyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone

Cat. No.: B15215612
CAS No.: 23348-47-2
M. Wt: 429.4 g/mol
InChI Key: KHVSTLBOCSKDSZ-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a morpholinoethyl group, a phenyl group, and a trifluoromethylphenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable halogenated precursors and catalysts.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached via nucleophilic substitution reactions, where the pyridazinone core is reacted with morpholinoethyl halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the morpholinoethyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors, catalysts like palladium on carbon, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Minaprine: A compound with a similar pyridazinone core but different substituents.

    4-Methyl-6-phenyl-3-pyridazinylamine: Another pyridazinone derivative with different functional groups.

    2-Morpholinoethyl-6-phenylpyridazin-3-amine: A structurally related compound with a similar morpholinoethyl group.

Uniqueness

2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for research in medicinal chemistry and material science.

Properties

CAS No.

23348-47-2

Molecular Formula

C23H22F3N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-6-phenyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-one

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)27-29(22(20)30)10-9-28-11-13-31-14-12-28/h1-8,15-16H,9-14H2

InChI Key

KHVSTLBOCSKDSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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